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Compound of Interest

Compound Name: NH2-PEG-Strt (MW 3000)

Cat. No.: B15576584 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
This document provides a detailed protocol for the covalent conjugation of amine-terminated

polyethylene glycol-streptavidin (NH2-PEG-Strt, MW 3000) to carboxylated surfaces. This

method is widely applicable for the functionalization of various substrates, including

nanoparticles, microplates, and biosensor surfaces, to enable the specific capture of

biotinylated molecules. The protocol is based on the well-established 1-Ethyl-3-[3-

dimethylaminopropyl]carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS)

chemistry, which facilitates the formation of a stable amide bond between the carboxyl groups

on the surface and the primary amine of the NH2-PEG-Streptavidin.[1][2][3]

The inclusion of a polyethylene glycol (PEG) spacer serves to reduce non-specific binding of

proteins and other molecules to the surface, thereby improving the signal-to-noise ratio in

downstream applications.[4][5] Streptavidin, with its high affinity for biotin, provides a versatile

platform for the immobilization of a wide range of biotinylated ligands, such as antibodies,

nucleic acids, and small molecules.

Principle of the Method
The conjugation process is a two-step procedure:
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Activation of the Carboxylated Surface: The carboxyl groups on the substrate are first

activated with EDC in the presence of sulfo-NHS. EDC reacts with the carboxyl groups to

form a highly reactive O-acylisourea intermediate.[2] This intermediate is susceptible to

hydrolysis, but the addition of sulfo-NHS leads to the formation of a more stable, amine-

reactive sulfo-NHS ester.[2][3] This activation step is most efficient in an acidic buffer,

typically MES buffer at a pH between 4.5 and 6.0.[2][6]

Coupling of NH2-PEG-Streptavidin: The activated surface is then reacted with the NH2-PEG-

Streptavidin. The primary amine group at the terminus of the PEG chain nucleophilically

attacks the sulfo-NHS ester, resulting in the formation of a stable amide bond and the

release of sulfo-NHS.[2] This coupling reaction is most efficient at a slightly alkaline pH,

typically between 7.2 and 8.0.[6]

Experimental Protocol
This protocol is a general guideline and may require optimization for specific applications and

substrates.

Materials and Reagents
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Reagent Supplier Catalog No. Notes

NH2-PEG-

Streptavidin, MW

3000

Various - Store at -20°C.

Carboxylated Surface Various -

e.g., carboxylated

nanoparticles,

microplates, or sensor

chips.

EDC (1-Ethyl-3-[3-

dimethylaminopropyl]c

arbodiimide HCl)

Various -
Store at -20°C,

desiccated.

Sulfo-NHS (N-

hydroxysulfosuccinimi

de)

Various -
Store at 4°C,

desiccated.

Activation Buffer (0.1

M MES, 0.5 M NaCl,

pH 6.0)

- -

Prepare fresh. Do not

use buffers containing

primary amines or

carboxylates.[1][6]

Coupling Buffer (PBS,

pH 7.4)
- -

Prepare fresh. Do not

use buffers containing

primary amines.[6]

Quenching Solution (1

M Tris-HCl, pH 8.0 or

1 M Ethanolamine, pH

8.5)

- -
To block unreacted

sulfo-NHS esters.

Washing Buffer (PBS

with 0.05% Tween-20)
- - For washing steps.

Deionized (DI) Water - - High purity.

Experimental Workflow Diagram
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Caption: Workflow for the conjugation of NH2-PEG-Streptavidin to a carboxylated surface.
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Step-by-Step Procedure
1. Preparation of Reagents:

Allow all reagents stored at low temperatures to equilibrate to room temperature before

opening to prevent condensation.

Prepare Activation Buffer, Coupling Buffer, and Quenching Solution as described in the

materials table.

Immediately before use, prepare a solution of EDC and sulfo-NHS in Activation Buffer. A

typical starting concentration is 10 mg/mL for both EDC and sulfo-NHS.

Prepare a solution of NH2-PEG-Streptavidin in Coupling Buffer. The optimal concentration

will depend on the substrate and desired surface density, but a starting concentration of 0.1-

1 mg/mL is recommended.

2. Activation of Carboxylated Surface:

Wash the carboxylated surface with DI water and then with Activation Buffer to remove any

preservatives or contaminants.[1] For nanoparticle suspensions, this can be done by

centrifugation and resuspension. For planar surfaces, rinse thoroughly.

Immerse the surface in the freshly prepared EDC/sulfo-NHS solution.

Incubate for 15-30 minutes at room temperature with gentle agitation.

3. Coupling of NH2-PEG-Streptavidin:

Remove the EDC/sulfo-NHS solution and wash the surface 2-3 times with Coupling Buffer to

remove excess activation reagents.[1]

Immediately add the NH2-PEG-Streptavidin solution to the activated surface.

Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[1]

4. Quenching of Unreacted Sites:
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Remove the NH2-PEG-Streptavidin solution.

Wash the surface 3 times with Washing Buffer to remove any non-covalently bound protein.

Immerse the surface in the Quenching Solution for 15-30 minutes at room temperature to

deactivate any remaining sulfo-NHS esters.

Wash the surface 3 times with Washing Buffer.

5. Storage:

The functionalized surface can be stored in a suitable buffer (e.g., PBS with a preservative

like sodium azide) at 4°C for future use.

Characterization of the Functionalized Surface
It is crucial to characterize the streptavidin-functionalized surface to ensure successful

conjugation and functionality. Common characterization methods include:

Biotin-Binding Capacity Assay: The functionality of the immobilized streptavidin can be

assessed by measuring its ability to bind a biotinylated reporter molecule, such as biotin-

fluorescein or biotinylated horseradish peroxidase (HRP).

Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance with Dissipation (QCM-

D): These techniques can be used to monitor the binding of streptavidin and subsequent

biotinylated molecules in real-time, providing quantitative information on surface density and

binding kinetics.[4][5]

X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental

composition of the surface, confirming the presence of nitrogen from the protein.

Atomic Force Microscopy (AFM): AFM can provide topographical images of the surface,

revealing changes in surface morphology after conjugation.

Troubleshooting
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Problem Possible Cause Suggestion

Low conjugation efficiency Inactive EDC or sulfo-NHS

Use fresh, properly stored

reagents. Allow reagents to

come to room temperature

before opening.

Incorrect buffer pH or

composition

Ensure the pH of the Activation

and Coupling Buffers is

correct. Avoid buffers

containing primary amines or

carboxylates.[1][6]

Hydrolysis of activated esters

Perform the coupling step

immediately after the activation

and washing steps.

High non-specific binding Insufficient washing
Increase the number and

duration of washing steps.

Incomplete quenching
Ensure the quenching step is

performed thoroughly.

Hydrophobic interactions

Include a non-ionic surfactant

like Tween-20 in the washing

buffers.

Conclusion
The protocol described provides a robust and versatile method for the covalent immobilization

of NH2-PEG-Streptavidin onto carboxylated surfaces. This functionalization strategy is a

cornerstone of many modern bioassays and diagnostic platforms, enabling the specific and

stable capture of a wide array of biotinylated molecules. Successful implementation of this

protocol, coupled with appropriate characterization, will provide researchers with a powerful

tool for their drug development and scientific research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.echobiosystems.com/blog/general-protocol-for-coupling-biomolecules-to-carboxylate-particles-using-edcsulfo-nhs.html
https://fnkprddata.blob.core.windows.net/domestic/download/pdf/BRP_65254_31.pdf
https://www.benchchem.com/product/b15576584?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-
NHS [echobiosystems.com]

2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

3. researchgate.net [researchgate.net]

4. Tuning gold-based surface functionalization for streptavidin detection: A combined
simulative and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

5. Frontiers | Tuning gold-based surface functionalization for streptavidin detection: A
combined simulative and experimental study [frontiersin.org]

6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

To cite this document: BenchChem. [Application Notes and Protocols for Conjugating NH2-
PEG-Streptavidin to Carboxylated Surfaces]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15576584#protocol-for-conjugating-nh2-peg-strt-mw-
3000-to-carboxylated-surfaces]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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